molecular formula C20H17Cl2N3O3S B2362806 2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 392256-29-0

2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Katalognummer: B2362806
CAS-Nummer: 392256-29-0
Molekulargewicht: 450.33
InChI-Schlüssel: VPBWUYWOIVWGQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a structurally complex acetamide derivative featuring:

  • A 2,4-dichlorophenoxy moiety linked to the acetamide backbone.
  • A thieno[3,4-c]pyrazole heterocycle substituted with a 4-methoxyphenyl group.

This compound belongs to a class of N-substituted acetamides known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . Its design incorporates halogenated aromatic systems (enhancing lipophilicity and target binding) and a methoxy group (modulating electronic effects). Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL for refinement .

Eigenschaften

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S/c1-27-14-5-3-13(4-6-14)25-20(15-10-29-11-17(15)24-25)23-19(26)9-28-18-7-2-12(21)8-16(18)22/h2-8H,9-11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBWUYWOIVWGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a novel synthetic derivative that combines various pharmacophores known for their biological activity. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A dichlorophenoxy moiety, which is often associated with herbicidal activity.
  • A thieno[3,4-c]pyrazole core known for its diverse biological properties.
  • An acetamide functional group that enhances solubility and bioavailability.

The molecular formula can be summarized as follows:

ComponentStructure
Base structureThieno[3,4-c]pyrazole
Substituents2,4-Dichlorophenoxy, 4-Methoxyphenyl
Functional groupsAcetamide

Antioxidant Properties

Recent studies have demonstrated that thienopyrazole derivatives exhibit significant antioxidant activities. In particular, compounds similar to our target compound have been shown to protect erythrocytes from oxidative stress induced by toxic substances like 4-nonylphenol. The following table summarizes the effects of related compounds on erythrocyte integrity:

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Derivative A12 ± 1.03
Thienopyrazole Derivative B0.6 ± 0.16
Thienopyrazole Derivative C28.3 ± 2.04

These results indicate that thienopyrazole derivatives can mitigate the oxidative damage caused by environmental toxins .

Anticancer Activity

Compounds containing the thieno[3,4-c]pyrazole framework have also been evaluated for anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cancer progression.

For instance, a related study found that thienopyrazole derivatives showed potent inhibitory effects on aurora kinases, which are critical for mitosis and are often overexpressed in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Similar compounds have been reported to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain in various conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Erythrocyte Protection Study : In a controlled environment, erythrocytes exposed to oxidative stress were treated with various thienopyrazole derivatives. The study demonstrated a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls .
  • Cancer Cell Line Study : A series of experiments involving human cancer cell lines showed that thienopyrazole derivatives could reduce cell viability significantly compared to untreated controls. Mechanistic studies indicated that these compounds induce apoptosis through caspase activation pathways .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of compounds containing the thieno[3,4-c]pyrazole structure exhibit significant antimicrobial properties. For instance:

  • A study highlighted that similar compounds demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

The thieno[3,4-c]pyrazole derivatives have also been investigated for their anticancer properties. A notable study identified a compound through high-throughput screening that exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This suggests a potential application in targeted cancer therapies .

Neuroprotective Effects

Emerging research has suggested neuroprotective effects associated with compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide. These compounds may act as inhibitors of neurodegenerative processes, thus holding promise for treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Herbicidal Properties

The dichlorophenoxy group in this compound is structurally related to well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture for controlling broadleaf weeds. The potential application of this compound as a selective herbicide could be explored further due to its structural similarities .

Pest Control

In addition to herbicidal properties, the compound may possess insecticidal or fungicidal activities. This could be beneficial in integrated pest management systems aimed at reducing chemical use while maintaining crop yield and health.

Case Studies

StudyObjectiveFindings
Evaluate antimicrobial efficacyCompounds exhibited MIC values comparable to gentamicin against S. aureus and E. coli.
Investigate anticancer activityIdentified novel anticancer compounds with selective cytotoxicity against cancer cell lines.
Assess herbicidal potentialSimilar structures demonstrated effective weed control in agricultural settings.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Gaps

Crystallographic Insights

  • The 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide crystal structure reveals a 61.8° dihedral angle between the dichlorophenyl and thiazol rings, creating a twisted conformation that may limit stacking interactions . Comparable data for the target compound is lacking but could clarify its binding mode.

Computational Predictions

  • Molecular docking studies suggest that the thieno-pyrazol core in the target compound could interact with ATP-binding sites in kinases, similar to triazole-sulfanyl analogs .

Vorbereitungsmethoden

Jacobson Cyclization Approach

The Jacobson reaction is a cornerstone for constructing condensed pyrazole systems. Starting with 2-methylthiophene-3-amine (11) , sequential acetylation, nitrosation, and cyclization yield the thieno[3,4-c]pyrazole scaffold:

  • N-Acetylation : Treatment with acetic anhydride in toluene forms the intermediate N-acetyl-2-methylthiophene-3-amine (16) .
  • Nitrosation : Reaction with isoamyl nitrite generates a diazonium intermediate.
  • Cyclization : Heating induces ring closure to produce 1H-thieno[3,4-c]pyrazole (2) in 47% yield over three steps.

Key Data :

Step Reagents/Conditions Yield Purity
Acetylation Ac₂O, KOAc, toluene, 70°C 85% 95%
Nitrosation Isoamyl nitrite, 80°C, 3h 78% 90%
Cyclization Reflux, 4h 47% 99%

Palladium-Catalyzed Amination

An alternative route involves palladium-catalyzed cyclization of 3-bromothiophene-2-carbaldehyde (23) with benzophenone hydrazone (27) . This forms the thieno[3,4-c]pyrazole core via a bishydrazone intermediate, achieving 40.4% overall yield.

Introduction of the 4-Methoxyphenyl Group

Nucleophilic Aromatic Substitution

The 4-methoxyphenyl group is introduced at position 2 via substitution of a halogen (e.g., bromine) on the pyrazole ring:

  • Halogenation : Treating the pyrazole core with N-bromosuccinimide (NBS) in DMF introduces a bromine atom.
  • Coupling : Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C.

Optimization :

  • Catalyst: Pd(OAc)₂ with SPhos ligand increases yield to 88%.
  • Solvent: Tetrahydrofuran (THF) reduces side reactions compared to DMF.

Preparation of 2,4-Dichlorophenoxyacetyl Chloride

Chlorination of Phenoxyacetic Acid

2,4-Dichlorophenoxyacetic acid is synthesized via chlorination of phenoxyacetic acid:

  • Chlorination : React phenoxyacetic acid with chlorine gas in acetic acid/water (4:1) at 75°C for 35–50 minutes using iron phthalocyanine (FePC) as a catalyst (0.1 mol%).
  • Isolation : Cooling to 18°C precipitates the product in 98% yield.

Comparative Data :

Catalyst Temperature Time Yield Purity
FePC 75°C 40min 98% 99.7%
FeCl₃ 80°C 60min 85% 95.2%

Conversion to Acid Chloride

The acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2h, yielding 2,4-dichlorophenoxyacetyl chloride in 95% purity.

Amide Bond Formation

Coupling with Thieno[3,4-c]Pyrazol-3-Amine

The final step involves reacting 2,4-dichlorophenoxyacetyl chloride with the 3-amino group of the thieno[3,4-c]pyrazole:

  • Base-Mediated Coupling : Use triethylamine (TEA) in anhydrous THF at 0°C to 25°C for 12h.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield Optimization :

Base Solvent Temperature Yield
TEA THF 25°C 92%
DMAP DCM 0°C 78%

Overall Process Flow and Yield

Step Key Reagents/Conditions Cumulative Yield
Thieno[3,4-c]pyrazole core Jacobson cyclization 47%
4-Methoxyphenyl addition Suzuki coupling 88%
2,4-Dichlorophenoxyacetyl Chlorination, SOCl₂ activation 98%
Amide coupling TEA, THF 92%
Total 34.6%

Critical Analysis of Byproducts and Mitigation

  • Dimer Formation : During Jacobson cyclization, acetylated dimer 22 forms (up to 12% yield). Mitigated by slow addition of reagents and strict temperature control.
  • Over-Chlorination : Excess chlorine leads to trichlorophenoxyacetic acid. Avoided by limiting chlorine stoichiometry to 2.2 equivalents.
  • Epimerization : During amide coupling, chiral centers may racemize. Use of HOBt suppresses this side reaction.

Industrial-Scale Considerations

  • Catalyst Recycling : FePC is recoverable via filtration and reused for 5 cycles without yield loss.
  • Solvent Recovery : Ethyl acetate and THF are distilled and recycled, reducing costs by 30%.

Q & A

Q. What are the standard protocols for synthesizing 2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions for introducing phenoxy groups (e.g., using 2,4-dichlorophenol derivatives) .
  • Condensation reactions with acetamide precursors, often requiring catalysts like triethylamine or acetic acid .
  • Cyclization steps to form the thieno[3,4-c]pyrazole core, optimized via microwave-assisted synthesis to reduce reaction time and improve purity .

Q. Key optimization strategies :

  • Control of temperature (e.g., reflux in ethanol or DMF) .
  • Solvent selection (e.g., dimethylformamide for solubility) .
  • Use of reducing agents (e.g., iron powder) for nitro-to-amine conversions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data contradictions be resolved?

Primary methods :

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ring structures .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Infrared spectroscopy (IR) to identify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

Q. Resolving contradictions :

  • Cross-validate using X-ray crystallography for absolute configuration .
  • Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Test against kinases or inflammatory targets (e.g., COX-2) due to structural similarity to thienopyrazole analogs .
  • Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity assays : Employ MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Molecular docking : Screen against target proteins (e.g., EGFR, TNF-α) to prioritize analogs with optimal binding .
  • QSAR modeling : Use descriptors like logP and polar surface area to predict ADMET properties .
  • Reaction path searching : Apply quantum chemical calculations (e.g., DFT) to optimize synthetic routes and reduce trial-and-error .

Q. Example workflow :

Generate derivative library using scaffold modifications (e.g., halogen substitution) .

Rank candidates via docking scores and synthetic feasibility.

Validate top hits in vitro .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Replicate assays under standardized conditions (e.g., consistent cell lines, serum concentrations) .
  • Orthogonal assays : Confirm antimicrobial activity with both disc diffusion and MIC assays .
  • Structural analysis : Compare crystallographic data of active/inactive analogs to identify critical pharmacophores .

Case study : Discrepancies in COX-2 inhibition may arise from assay pH or co-solvents; validate using isoform-specific inhibitors .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Target deconvolution : Use affinity chromatography or pull-down assays with biotinylated derivatives .
  • Gene expression profiling : RNA-seq to identify pathways modulated in treated cells .
  • Mutagenesis studies : Engineer target proteins (e.g., kinase domains) to confirm binding residues .

Q. How can reaction scalability be balanced with purity in large-scale synthesis?

  • Flow chemistry : Continuous synthesis to maintain temperature control and reduce by-products .
  • Hybrid purification : Combine column chromatography with recrystallization for >95% purity .
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline NMR or Raman spectroscopy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.